molecular formula C8H6Cl2F2O B13559161 3-Chloro-4-(difluoromethoxy)benzyl chloride

3-Chloro-4-(difluoromethoxy)benzyl chloride

Katalognummer: B13559161
Molekulargewicht: 227.03 g/mol
InChI-Schlüssel: AAMVANQXUORYKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene is an aromatic compound with a benzene ring substituted with chlorine, chloromethyl, and difluoromethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene typically involves the chlorination of 4-(chloromethyl)-1-(difluoromethoxy)benzene. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anti-inflammatory properties.

    Material Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene depends on its chemical reactivity. The compound can interact with various molecular targets through nucleophilic substitution or electrophilic aromatic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-4-(chloromethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

    2-chloro-4-methylphenol: Similar structure but with a hydroxyl group instead of a difluoromethoxy group.

Uniqueness

2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene is unique due to the presence of both chloromethyl and difluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Eigenschaften

Molekularformel

C8H6Cl2F2O

Molekulargewicht

227.03 g/mol

IUPAC-Name

2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene

InChI

InChI=1S/C8H6Cl2F2O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2

InChI-Schlüssel

AAMVANQXUORYKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCl)Cl)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.